- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,

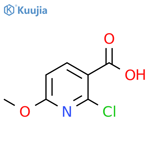

Cas no 95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate)

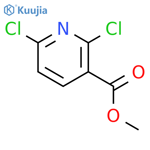

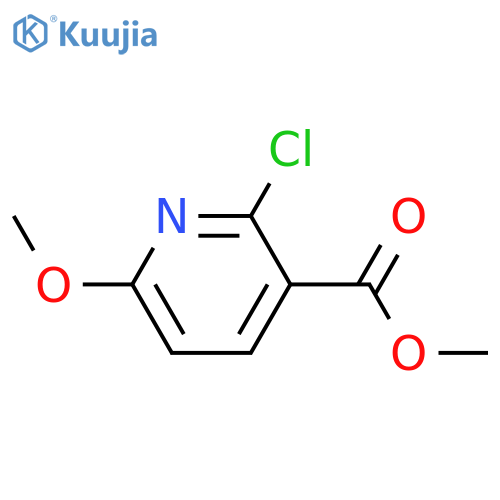

95652-77-0 structure

Produktname:methyl 2-chloro-6-methoxy-pyridine-3-carboxylate

CAS-Nr.:95652-77-0

MF:C8H8ClNO3

MW:201.607021331787

MDL:MFCD08275100

CID:799671

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- methyl 2-chloro-6-methoxynicotinate

- 3-Pyridinecarboxylicacid, 2-chloro-6-methoxy-, methyl ester

- Methyl 2-chloro-6-methoxynicatinate

- methyl 2-chloro-6-methoxypyridine-3-carboxylate

- METHYL2-CHLORO-6-METHOXYNICOTINATE

- WDMMBHZPESWUCL-UHFFFAOYSA-N

- SBB092820

- AB44747

- SY044995

- AK128815

- AB0037552

- ST24030949

- Y4843

- AM20061643

- 2-CHLORO-6-METHOXY-NICOTINIC ACID

- methyl 2-chloro-6-methoxy-pyridine-3-carboxylate

-

- MDL: MFCD08275100

- Inchi: 1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3

- InChI-Schlüssel: WDMMBHZPESWUCL-UHFFFAOYSA-N

- Lächelt: O=C(C1C(Cl)=NC(OC)=CC=1)OC

Berechnete Eigenschaften

- Genaue Masse: 201.019271g/mol

- Oberflächenladung: 0

- XLogP3: 2

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Anzahl drehbarer Bindungen: 3

- Monoisotopenmasse: 201.019271g/mol

- Monoisotopenmasse: 201.019271g/mol

- Topologische Polaroberfläche: 48.4Ų

- Schwere Atomanzahl: 13

- Komplexität: 188

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

- Schmelzpunkt: 67-69°

- PSA: 48.42000

- LogP: 1.53020

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Sicherheitsinformationen

- Gefahrenklasse:IRRITANT

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96761-250MG |

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |

95652-77-0 | 97% | 250MG |

¥ 105.00 | 2023-04-12 | |

| abcr | AB269015-5 g |

Methyl 2-chloro-6-methoxynicotinate, 95%; . |

95652-77-0 | 95% | 5g |

€359.20 | 2023-06-22 | |

| Chemenu | CM178299-10g |

Methyl 2-chloro-6-methoxynicotinate |

95652-77-0 | 97% | 10g |

$418 | 2022-06-09 | |

| Chemenu | CM178299-25g |

Methyl 2-chloro-6-methoxynicotinate |

95652-77-0 | 97% | 25g |

$1328 | 2021-08-05 | |

| TRC | M623903-1g |

Methyl 2-Chloro-6-methoxynicotinate |

95652-77-0 | 1g |

$ 200.00 | 2022-06-03 | ||

| Apollo Scientific | OR43596-5g |

Methyl 2-chloro-6-methoxynicotinate |

95652-77-0 | 97% | 5g |

£54.00 | 2025-02-20 | |

| TRC | M623903-5g |

Methyl 2-Chloro-6-methoxynicotinate |

95652-77-0 | 5g |

$1074.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046234-1g |

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |

95652-77-0 | >95% | 1g |

2291.0CNY | 2021-07-06 | |

| eNovation Chemicals LLC | D547482-1g |

Methyl 2-chloro-6-Methoxynicotinate |

95652-77-0 | 97% | 1g |

$160 | 2024-05-24 | |

| abcr | AB269015-10 g |

Methyl 2-chloro-6-methoxynicotinate, 95%; . |

95652-77-0 | 95% | 10g |

€570.00 | 2023-06-22 |

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, rt; 2 h, reflux

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt

Referenz

- Preparation of thioaryl derivatives as GPR120 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Trimethylsilyldiazomethane Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C

Referenz

- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 17 h, 60 °C

Referenz

- Preparation of bicyclic heterocyclyl compound as SOS1 inhibitor, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 3 h, reflux

1.2 Solvents: Methanol ; 3 h, reflux

1.2 Solvents: Methanol ; 3 h, reflux

Referenz

- Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors, Journal of Medicinal Chemistry, 2017, 60(17), 7315-7332

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C

Referenz

- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Diethyl ether , Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 20 min, rt

Referenz

- From 2,6-dichloronicotinic acid to thiopeptide cores, European Journal of Organic Chemistry, 2013, 2013(28), 6404-6419

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → 80 °C; 16 h, 80 °C; 80 °C → 27 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → rt; 2 h, rt

Referenz

- First synthesis of methyl 2-amino-6-methoxynicotinate using a combination of microwave and flow reaction technologies, Synlett, 2011, (2), 203-206

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Methanol ; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

Referenz

- Preparation of naphthyridinone analogs as mGluR5 positive allosteric modulators, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Referenz

- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ; 5 h, reflux; reflux → rt

1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt

1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt

Referenz

- Synthesis and Structure-Affinity Relationships of Novel N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with Potent Serotonin 5-HT3 and Dopamine D2 Receptor Antagonistic Activity, Journal of Medicinal Chemistry, 2003, 46(5), 702-715

Synthetic Routes 13

Reaktionsbedingungen

1.1 Solvents: Methanol , Dichloromethane ; 12 h, 23 °C

Referenz

- Preparation of 2-amino-N-phenylnicotinamides as NAV1.8 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; overnight, reflux; reflux → rt

1.2 3 h, reflux; reflux → rt

1.2 3 h, reflux; reflux → rt

Referenz

- Preparation of azaquinolone-based compounds exhibiting prolyl hydroxylase inhibitory activity, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2.5 h, 40 °C

1.2 Solvents: Methanol ; 0 °C; 1 h, rt

1.2 Solvents: Methanol ; 0 °C; 1 h, rt

Referenz

- Preparation of arylcarboxamides for the treatment of diseases and use in cosmetics, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C

Referenz

- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt → 150 °C

Referenz

- Preparation of heteroaryl compounds as SSAO/VAP-1 inhibitors, China, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Solvents: Methanol ; rt; 3 h, 20 °C

Referenz

- Fused pyridone compound, preparation method and application, World Intellectual Property Organization, , ,

Synthetic Routes 19

Reaktionsbedingungen

1.1 Solvents: Methanol ; 20 °C; 3 h, 20 °C

Referenz

- Salt type, crystal form, and use of fused pyridinone compound, World Intellectual Property Organization, , ,

Synthetic Routes 20

Reaktionsbedingungen

1.1 1 h, reflux; 12 h, rt

Referenz

- Preparation of novel N-(4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)carbonyl substituted amino acid derivatives as HIF prolyl hydroxylase inhibitors for treating anemia, World Intellectual Property Organization, , ,

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Raw materials

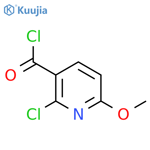

- 2-chloro-6-methoxypyridine-3-carbonyl chloride

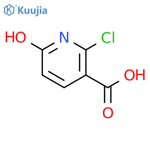

- 2-chloro-6-hydroxypyridine-3-carboxylic acid

- Methyl 2,6-dichloronicotinate

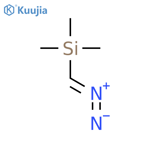

- (diazomethyl)trimethylsilane

- 2-Chloro-6-methoxynicotinic acid

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preparation Products

methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Verwandte Literatur

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

5. Back matter

95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate) Verwandte Produkte

- 14178-18-8(2-(Phenylmethoxy)-3-pyridinecarboxylic acid)

- 16498-81-0(2-methoxypyridine-3-carboxylic acid)

- 18617-50-0(Ethyl 6-hydroxynicotinate)

- 65873-72-5(6-methoxypyridine-3-carbaldehyde)

- 66572-55-2(6-methoxypyridine-3-carboxylic acid)

- 26218-80-4(methyl 6-methoxypyridine-3-carboxylate)

- 67383-31-7(2-Hydroxy-nicotinic Acid Methyl Ester)

- 16727-43-8(2,6-Dimethoxypyridine-3-carboxylic acid)

- 66171-50-4(methyl 6-oxo-1,6-dihydropyridine-3-carboxylate)

- 5006-66-6(6-oxo-1,6-dihydropyridine-3-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate

Reinheit:99%

Menge:25g

Preis ($):353.0